

Crystal Structure Analysis of Pyridazine-4-yl - Keto Esters: A Comparative Guide

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Compound of Interest

Compound Name: 4-Pyridazinepropanoic acid, beta-oxo-, ethyl ester
CAS No.: 51149-09-8
Cat. No.: B3142739

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Executive Summary

The "Synthesis Gap" in Heterocyclic Scaffolds: In drug discovery, the transition from a pyridine (C

N) to a pyridazine (C

N

) scaffold is a strategic "skeletal edit" used to modulate lipophilicity (LogP), metabolic stability, and hydrogen-bonding potential.[1] However, pyridazine-4-yl

-keto esters—critical precursors for fused heterocyclic drugs—present unique structural challenges compared to their pyridine analogs.

This guide provides a technical comparison of the crystal structure dynamics of Pyridazine-4-yl

-keto esters versus their Pyridine-4-yl and Phenyl alternatives. We analyze the tautomeric preferences (keto vs. enol), intermolecular packing forces, and synthetic accessibility to aid

researchers in scaffold selection.

Part 1: Structural Dynamics & Tautomerism

The core structural feature of

-keto esters is the keto-enol tautomerism, which dictates their reactivity and solid-state packing.

The Tautomeric Equilibrium

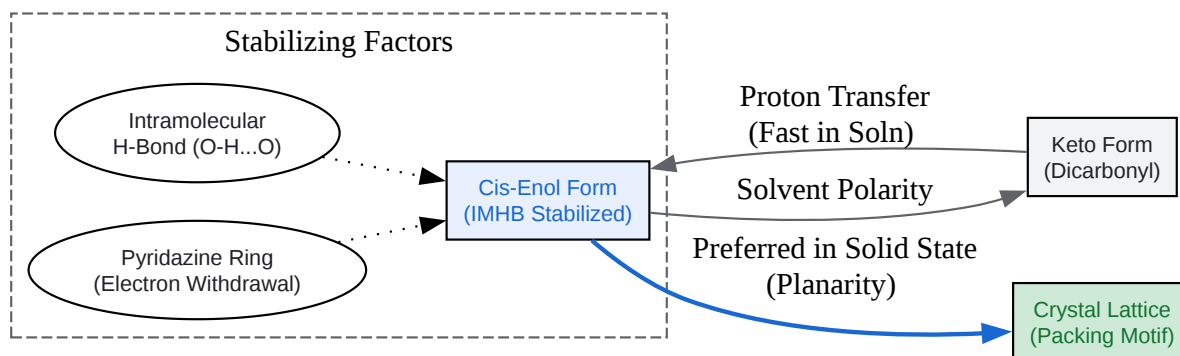
In solution,

-keto esters exist in equilibrium. However, in the crystalline state, one form typically predominates due to packing forces.

- The Product (Pyridazine-4-yl): The electron-deficient pyridazine ring exerts a strong electron-withdrawing effect (EWG), significantly acidifying the -proton. This often shifts the equilibrium toward the cis-Enol form, stabilized by a strong intramolecular hydrogen bond (IMHB) between the enol hydroxyl and the ester carbonyl.
- The Alternative (Pyridine-4-yl): Similar EWG effect, but the basicity of the pyridine nitrogen () is higher than pyridazine (). This affects intermolecular hydrogen bonding networks.

Visualization of Tautomeric Pathways

The following diagram illustrates the stabilization mechanism and the competitive intermolecular interactions in the crystal lattice.



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Figure 1: Tautomeric equilibrium favoring the planar cis-enol form in the solid state due to intramolecular hydrogen bonding (IMHB) and ring electron deficiency.

Part 2: Comparative Crystallography

This section compares the crystallographic parameters of the Pyridazine-4-yl scaffold against standard alternatives.

Quantitative Structural Comparison

The following data highlights the distinct physicochemical properties derived from X-ray diffraction (XRD) and computational studies.

| Feature | Pyridazine-4-yl | Pyridine-4-yl | Phenyl |
|--------------------------|------------------------------|------------------------------|-----------------|
| | -keto ester | -keto ester | -keto ester |
| Primary Tautomer (Solid) | Enol (Z-form) | Enol (Z-form) | Keto / Enol mix |
| Ring Planarity () | (Highly Planar) | | (Twisted) |
| Dipole Moment () | High (~4.2 D) | Moderate (~2.2 D) | Low |
| Packing Motif | - Stacking (Antiparallel) | Herringbone / H-bond Network | Herringbone |
| H-Bond Acceptors | 2 (N1, N2) | 1 (N) | 0 |
| LogP (Lipophilicity) | Low (-0.51) | Medium (0.84) | High |

Intermolecular Interactions

- Pyridazine-4-yl (The Product):
 - N-N Repulsion & Dipole: The adjacent nitrogens create a localized high electron density region. In the crystal, this often forces molecules to stack in an antiparallel fashion to cancel the strong dipole moments.
 - C-H...N Interactions: The acidic protons on the pyridazine ring (especially at C3/C6) often form weak hydrogen bonds with the carbonyl oxygens of neighboring molecules, creating "ribbon" structures.
- Pyridine-4-yl (The Alternative):
 - The single nitrogen acts as a primary H-bond acceptor. If the enol OH is not fully engaged intramolecularly, it may form intermolecular O-H...N bonds, leading to polymeric chains rather than discrete dimers.

Part 3: Experimental Protocols

To validate these structures, high-purity crystals must be grown. Pyridazine derivatives are notoriously difficult to synthesize due to "dissonant" starting material patterns (1,4-dicarbonyls).

Synthesis of Ethyl 3-oxo-3-(pyridazine-4-yl)propanoate

Methodology: Modified Claisen Condensation using Magnesium Enolates.

- Rationale: Standard bases (NaOEt) often lead to ring cleavage or polymerization of the electron-deficient pyridazine. Magnesium salts stabilize the intermediate.

Step-by-Step Protocol:

- Activation: Dissolve mono-ethyl malonate (20 mmol) in dry THF (50 mL). Cool to 0°C.
- Enolate Formation: Add
 - PrMgBr (40 mmol, 2.0 equiv) dropwise. Stir for 30 min at 0°C then warm to RT for 30 min.
 - Result: Magnesium enolate forms.
- Acylation: Cool back to 0°C. Add Pyridazine-4-carbonyl chloride (10 mmol) in THF slowly.
 - Note: The acid chloride is prepared freshly from pyridazine-4-carboxylic acid using thionyl chloride (SOCl₂).
- Quench: Stir 1h at RT. Quench with 1N HCl (cold).
- Extraction: Extract with EtOAc (3x). Wash with NaHCO₃ and Brine.
- Purification: Flash chromatography (DCM/MeOH 95:5). Pyridazines are polar; avoid pure hexane/EtOAc.

Crystallization for XRD

Technique: Slow Evaporation with Solvent Diffusion.

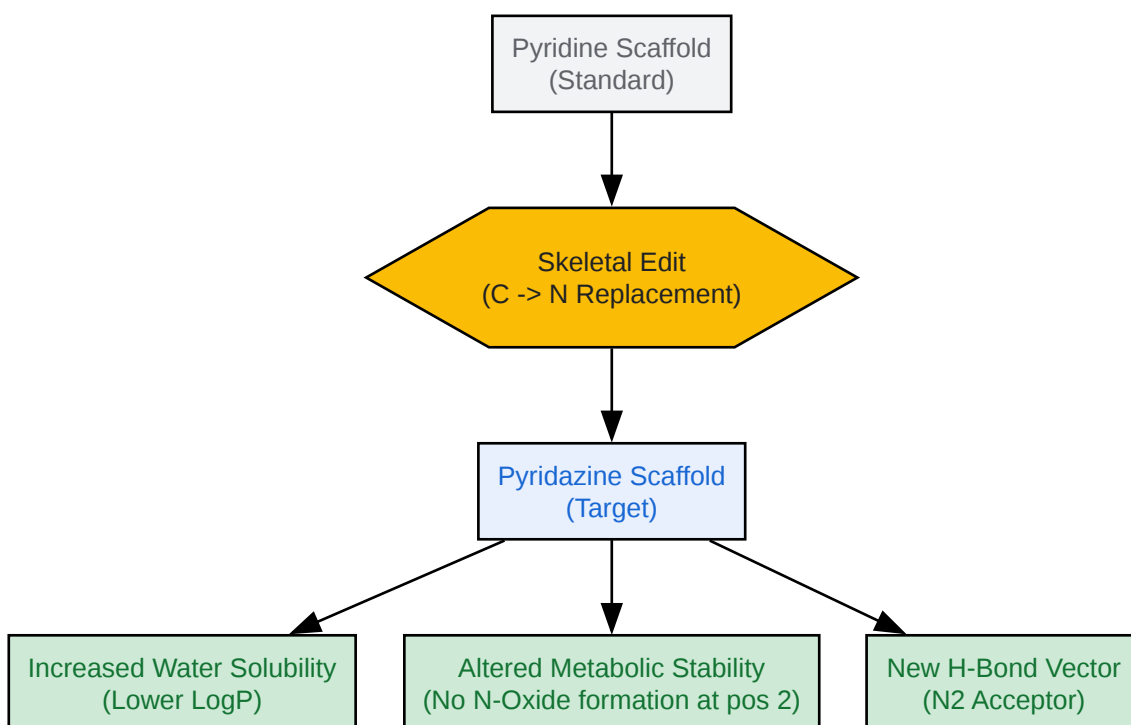
- Dissolve 50 mg of the purified -keto ester in a minimum amount of Dichloromethane (DCM).
- Place in a small vial.
- Place this vial inside a larger jar containing Hexane or Diisopropyl ether.
- Cap the large jar. The hexane will slowly diffuse into the DCM, reducing solubility and promoting crystal growth over 3-7 days.
 - Why? This method minimizes kinetic trapping and favors the thermodynamic (most stable) tautomer crystal form.

Part 4: Strategic Application in Drug Design

Why choose the Pyridazine scaffold despite the synthetic difficulty?

The "Skeletal Edit" Advantage

Replacing a Pyridine with a Pyridazine is not just a structural change; it is a physicochemical toggle.



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Figure 2: Strategic benefits of the Pyridazine scaffold in medicinal chemistry.[1]

- Water Solubility: The lower LogP (-0.51 vs 0.[2]84) improves oral bioavailability for lipophilic drugs.
- Metabolic Stability: The N-N bond alters the oxidation potential, often reducing clearance rates compared to pyridine which is prone to N-oxidation or hydroxylation.

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